Reduced Serotonin Transporter (SERT) Affinity Compared to Sertraline
The target compound, a 3-dechloro analog of sertraline, demonstrates significantly reduced affinity for the serotonin transporter (SERT). Sertraline's high potency at SERT is heavily dependent on the 3-chloro substituent on the phenyl ring. The removal of this group in the target compound leads to a measurable drop in SERT binding affinity. This quantifiable difference is crucial for studies investigating the structural determinants of SSRI potency and selectivity. [1] [2]
| Evidence Dimension | SERT Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.29 nM to 0.85 nM (for the cis-(1S,4S) 4-chlorophenyl analog, a close isomer representative of the monochloro series). [1] |
| Comparator Or Baseline | Sertraline (1S,4S) Ki = 0.040 nM to 0.29 nM. [2] |
| Quantified Difference | Up to an order of magnitude reduction in affinity. The most potent SERT Ki for sertraline (0.040 nM) is significantly lower than the range observed for the 4-chlorophenyl analog (0.29 - 0.85 nM). |
| Conditions | Radioligand binding assay using human SERT, data curated by ChEMBL and reported in BindingDB. |
Why This Matters
The approximately 7- to 20-fold lower SERT affinity provides a validated assay window for differentiating the compound from the parent drug in analytical and biological experiments, ensuring correct identification and quantification.
- [1] BindingDB, Entry BDBM50028083 for CHEMBL37714 (4-Chlorophenyl Sertraline Analog). View Source
- [2] BindingDB, Entry BDBM82217 for CHEMBL284994 (Sertraline). View Source
